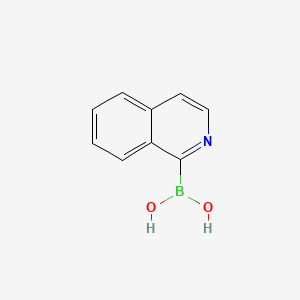

Isoquinolin-1-ylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoquinolin-1-ylboronic acid is a boronic acid derivative with the molecular formula C₉H₈BNO₂ and a molecular weight of 172.98 g/mol . This compound is part of the larger family of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Wissenschaftliche Forschungsanwendungen

Isoquinolin-1-ylboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Isoquinolin-1-ylboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions. The compound interacts with these targets to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, isoquinolin-1-ylboronic acid acts as a nucleophile. It is transferred from boron to palladium during the transmetalation step of the reaction . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

They are often used in the synthesis of pharmaceuticals and fine chemicals, where they can influence a variety of biochemical pathways .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .

Result of Action

The primary result of isoquinolin-1-ylboronic acid’s action is the formation of new carbon-carbon bonds during Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and fine chemicals .

Action Environment

The action of isoquinolin-1-ylboronic acid can be influenced by various environmental factors. For instance, the rate of protodeboronation can be reduced by keeping the concentration of the boronic acid low . This is particularly useful when coupling unstable substrates . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the reaction conditions .

Biochemische Analyse

Biochemical Properties

These interactions can be covalent or non-covalent and can influence the function of these biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of Isoquinolin-1-ylboronic acid in animal models have not been studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylboronic acid can be synthesized through various methods. One common approach involves the borylation of isoquinoline derivatives. This process typically uses a palladium-catalyzed reaction with bis(pinacolato)diboron as the boron source . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for isoquinolin-1-ylboronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Isoquinolin-1-ylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where isoquinolin-1-ylboronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: While less common, isoquinolin-1-ylboronic acid can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or peracids can be employed.

Reduction: Reducing agents like sodium borohydride may be used.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.

Pyridin-2-ylboronic Acid: Similar in structure but with a pyridine ring instead of an isoquinoline ring.

Naphthalen-2-ylboronic Acid: Contains a naphthalene ring, offering different electronic properties.

Uniqueness: Isoquinolin-1-ylboronic acid is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis .

Eigenschaften

IUPAC Name |

isoquinolin-1-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUIQFODKHOTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC2=CC=CC=C12)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.